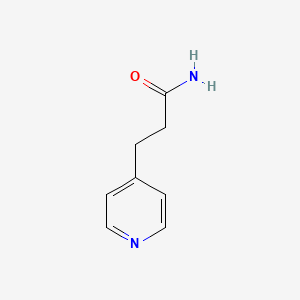

3-(4-Pyridyl)propanamide

Vue d'ensemble

Description

3-(4-Pyridyl)propanamide is an organic compound with the molecular formula C8H10N2O. It features a pyridine ring attached to a propanamide group, making it a versatile molecule in various chemical and biological applications. This compound is known for its potential in medicinal chemistry and its role as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)propanamide can be synthesized through several methods. One common route involves the reaction of ethyl 3-pyridin-4-ylpropanoate with ammonia or an amine under suitable conditions . The reaction typically occurs in methanol and water, yielding the desired product with a good yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(4-Pyridyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

3-(4-Pyridyl)propanamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(4-Pyridyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the position of the amide group.

3-Bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and exhibit different chemical properties and applications.

Uniqueness: 3-(4-Pyridyl)propanamide is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes.

Activité Biologique

3-(4-Pyridyl)propanamide, a compound characterized by its pyridine ring and amide functional group, has garnered attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

This compound serves as an intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in medicinal chemistry. The compound can be synthesized through several methods, often involving reactions that yield derivatives with enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts as a ligand in biochemical assays and has been shown to modulate enzyme activity, influencing various biological pathways. The precise mechanisms depend on the target and the context of its application.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated inhibitory effects, suggesting potential applications as an antimicrobial agent. For instance, it has been evaluated against Pseudomonas aeruginosa, showing binding affinity to regulatory proteins involved in bacterial virulence .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. Notably, it has shown promising results in inhibiting urease activity, which is crucial for certain pathogenic bacteria. This inhibition could lead to therapeutic strategies targeting infections caused by urease-producing organisms .

Neuroprotective Properties

This compound is being investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary findings suggest that it may enhance neuronal survival under stress conditions, potentially offering a new avenue for treating disorders like Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against various pathogens, revealing a significant reduction in bacterial growth at specific concentrations. The IC50 values indicated strong antimicrobial potential compared to standard antibiotics .

- Urease Inhibition Study : In a comprehensive analysis of urease inhibitors, this compound was highlighted for its ability to reduce urease activity significantly, with statistical significance confirmed through ANOVA tests (p < 0.05) .

- Neuroprotective Effects : Research assessing the neuroprotective properties found that treatment with this compound improved outcomes in neuronal cultures exposed to oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Amide | Antimicrobial, Urease inhibition | Varies by study |

| N-(Pyridin-2-yl)amides | Amide | Moderate antibacterial activity | Varies by study |

| 3-Bromoimidazo[1,2-a]pyridines | Fused ring system | Different chemical properties and applications | Varies by study |

Propriétés

IUPAC Name |

3-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDCAFAKYCVBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879134 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84200-07-7 | |

| Record name | 4-PYRIDINEPROPANEAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.